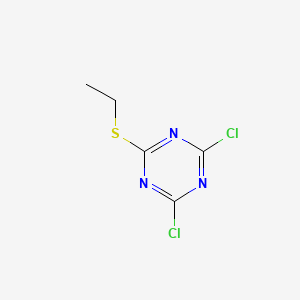
2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine and ethylsulfanyl groups in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with ethylsulfanyl groups. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
科学研究应用
2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. In biological systems, it may disrupt cellular processes by interfering with DNA replication or protein synthesis. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-6-methyl-1,3,5-triazine
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2,4-Dichloro-6-(methylsulfanyl)-1,3,5-triazine
Uniqueness
2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s reactivity and allows for the formation of specific derivatives that may not be achievable with other triazines. Additionally, the ethylsulfanyl group can influence the compound’s biological activity, making it a valuable candidate for various applications.
属性
CAS 编号 |
13733-90-9 |
|---|---|
分子式 |
C5H5Cl2N3S |
分子量 |
210.08 g/mol |
IUPAC 名称 |
2,4-dichloro-6-ethylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C5H5Cl2N3S/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3 |
InChI 键 |
ZCZJJJXYLSCYII-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NC(=NC(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


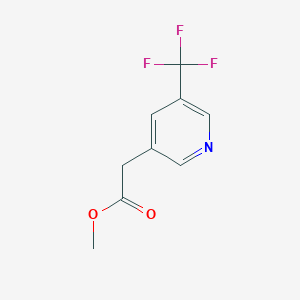
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)

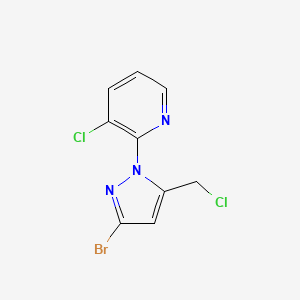


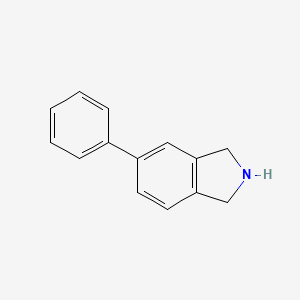
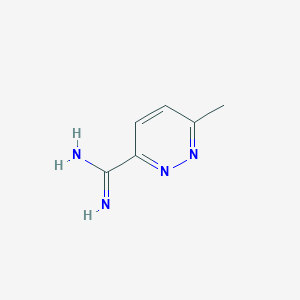
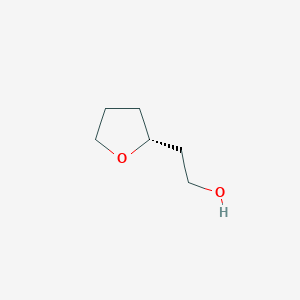
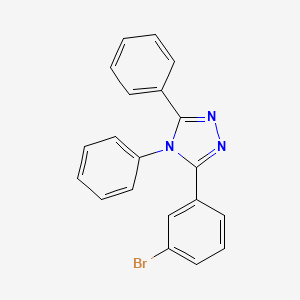
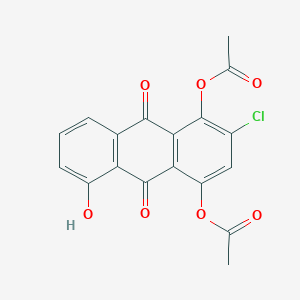
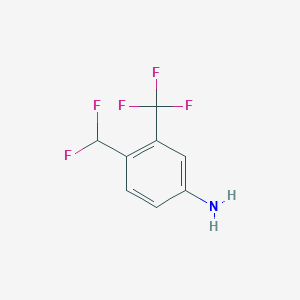
![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)
